molecular formula C9H9NO5 B1622764 2-(4-Methoxy-3-nitrophenyl)acetic acid CAS No. 63304-80-3

2-(4-Methoxy-3-nitrophenyl)acetic acid

Cat. No.: B1622764
CAS No.: 63304-80-3
M. Wt: 211.17 g/mol
InChI Key: GYXAPUUDUHBTSB-UHFFFAOYSA-N
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Description

2-(4-Methoxy-3-nitrophenyl)acetic acid is a chemical compound with the CAS Number: 63304-80-3 . It has a molecular weight of 211.17 and its IUPAC name is (4-methoxy-3-nitrophenyl)acetic acid . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9NO5/c1-15-8-3-2-6 (5-9 (11)12)4-7 (8)10 (13)14/h2-4H,5H2,1H3, (H,11,12) . This indicates the molecular structure of the compound.

Scientific Research Applications

Syntheses of Cyclic Hydroxamic Acids

The compound was used in the synthesis of cyclic hydroxamic acids and lactams with a 2,3‐dioxo‐1,4‐benzoxazine skeleton. These derivatives are significant for exploring naturally occurring cyclic hydroxamic acids from the Gramineae family and their potential biological activities (Hartenstein & Sicker, 1993).

Intermediate in Organic Syntheses

It serves as an intermediate in the synthesis of indole‐2‐acetic acid methyl esters, particularly methyl 5‐methoxyindole‐2‐acetate. These esters have implications in various chemical transformations and could have utility in pharmaceutical and agrochemical industries (Modi, Oglesby & Archer, 2003).

Studying Aromatic Reactivity

This compound has been utilized in studies exploring the additivity of substituent effects in the acid cleavage of disubstituted phenyltrimethylsilanes. Understanding these reactions is vital in the field of organic chemistry, particularly in the development of new synthetic routes (Eaborn, Salih & Walton, 1972).

Hydrogen Bonding and Deprotonation Equilibria

The compound has been involved in the study of hydrogen bonding and deprotonation equilibria between anions and urea/thiourea derivatives. These studies are critical in understanding the molecular interactions that are fundamental in various chemical and biological processes (Pérez-Casas & Yatsimirsky, 2008).

Hydroxyl Protecting Group

(2-Nitrophenyl)acetyl, a derivative of this compound, has been used as a new, selectively removable hydroxyl protecting group. This finding has implications in synthetic organic chemistry, particularly in protecting sensitive hydroxyl groups during complex chemical syntheses (Daragics & Fügedi, 2010).

Photodecarboxylation in Zinc Photocages

This compound has been examined for its improved photodecarboxylation properties in zinc photocages. The findings are significant in the development of photoresponsive materials, which have applications in controlled drug delivery and photodynamic therapy (Shigemoto et al., 2021).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as nitrobenzenes , which are known to interact with various proteins and enzymes in the body.

Mode of Action

As a nitrobenzene derivative , it may undergo metabolic reduction to form reactive intermediates that can covalently bind to cellular macromolecules, potentially altering their function.

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(4-Methoxy-3-nitrophenyl)acetic acid is currently unavailable . These properties are crucial in determining the bioavailability of the compound.

Result of Action

As a nitrobenzene derivative , it may induce oxidative stress and cytotoxicity, but specific effects would depend on the cellular context and the compound’s specific interactions.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound . .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(4-Methoxy-3-nitrophenyl)acetic acid are not well-studied. Compounds with similar structures have been known to participate in various biochemical reactions. For instance, compounds with a nitrophenyl group can undergo nucleophilic substitution reactions . The nitro group is a strong electron-withdrawing group, which can make the carbon atom it is attached to more susceptible to nucleophilic attack .

Cellular Effects

For example, some nitrophenyl compounds have been reported to have antiviral, anti-inflammatory, and anticancer properties .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not known. It is possible that the compound could interact with biomolecules through its nitro and methoxy groups. For instance, the nitro group could potentially undergo reduction reactions in the body, leading to the formation of reactive intermediates .

Temporal Effects in Laboratory Settings

It is known that the compound is a stable solid at room temperature .

Metabolic Pathways

It is possible that the compound could be metabolized through pathways involving the reduction of the nitro group or the oxidation of the methoxy group .

Properties

IUPAC Name

2-(4-methoxy-3-nitrophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-8-3-2-6(5-9(11)12)4-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYXAPUUDUHBTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402012
Record name 2-(4-methoxy-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63304-80-3
Record name 2-(4-methoxy-3-nitrophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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